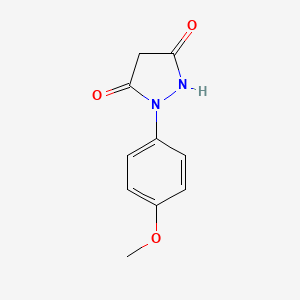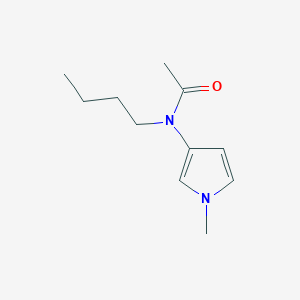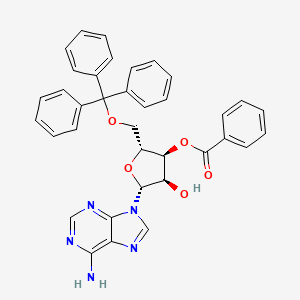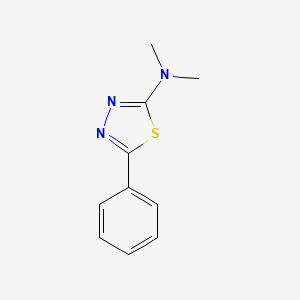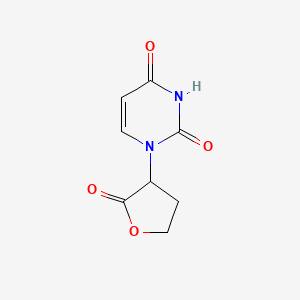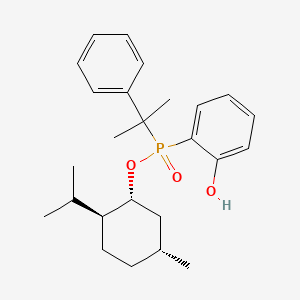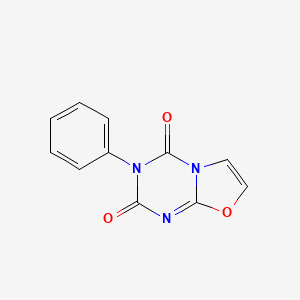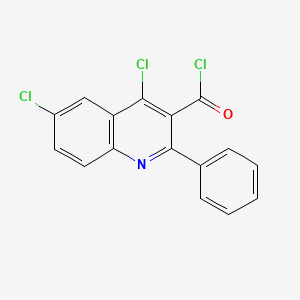
3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl-: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl- typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 3-quinolinecarbonyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced forms of the quinoline ring.
Coupling Products: Biaryl compounds formed through coupling reactions.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, quinoline derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. The presence of chlorine atoms and a phenyl group can enhance the biological activity of the compound.
Medicine: The compound is explored for its potential therapeutic applications. Quinoline derivatives have been investigated for their role in treating diseases such as malaria, cancer, and bacterial infections.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and agrochemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of 3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and phenyl group can influence the binding affinity and specificity of the compound. In biological systems, it may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
- 4,6-Dichloroquinoline-3-carboxylic acid
- 2-Chloroquinoline-3-carbaldehyde
- 4,6-Dichloroquinoline-3-carbonitrile
Comparison: Compared to similar compounds, 3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl- is unique due to the presence of both chlorine atoms and a phenyl group, which can significantly alter its chemical reactivity and biological activity
属性
CAS 编号 |
93663-83-3 |
|---|---|
分子式 |
C16H8Cl3NO |
分子量 |
336.6 g/mol |
IUPAC 名称 |
4,6-dichloro-2-phenylquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C16H8Cl3NO/c17-10-6-7-12-11(8-10)14(18)13(16(19)21)15(20-12)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
FWEHKZYIYOAIOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
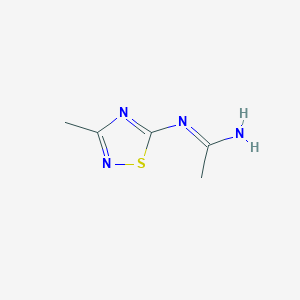
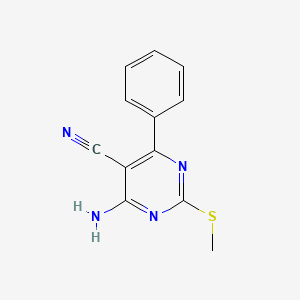
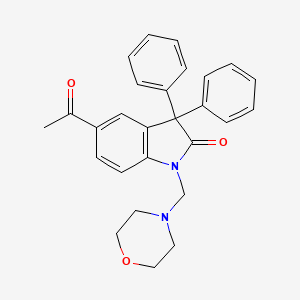

![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)
